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Compound of Interest

Compound Name: XL019

Head-to-Head In Vivo Comparison: XL019 and
Fedratinib

A Comparative Analysis of Two JAK2 Inhibitors in Myelofibrosis

In the landscape of targeted therapies for myeloproliferative neoplasms (MPNSs), particularly
myelofibrosis, the inhibition of the Janus kinase (JAK) signaling pathway has emerged as a
cornerstone of treatment. This guide provides a comparative overview of two such inhibitors:
XL019 and fedratinib. While both compounds target the JAK2 enzyme, their developmental
paths and clinical profiles have diverged significantly.

It is crucial to note that no direct head-to-head in vivo studies comparing XL019 and fedratinib
have been conducted. The clinical development of XL019 was terminated in a Phase | trial due
to toxicity, precluding any comparative analysis with fedratinib, which has since gained
regulatory approval. This guide, therefore, presents a compilation of available data for each
drug from their respective studies to offer an indirect comparison for the scientific community.

Mechanism of Action: Targeting the JAKISTAT
Pathway

Both XL019 and fedratinib are small molecule inhibitors of JAK2, a key enzyme in the
JAK/STAT signaling pathway.[1][2] In myelofibrosis, a significant proportion of patients harbor a
somatic mutation in the JAK2 gene (V617F), leading to constitutive activation of this pathway.
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[3] This dysregulation drives the proliferation of hematopoietic cells and the production of
inflammatory cytokines, contributing to the cardinal features of the disease, including
splenomegaly, constitutional symptoms, and bone marrow fibrosis.[4] By inhibiting JAK2, both
XL019 and fedratinib aim to attenuate this aberrant signaling, thereby reducing disease
burden.[1][5] XL019 has been shown to inhibit both wild-type and the mutated JAK2V617F
form.[6] Similarly, fedratinib is a potent inhibitor of both wild-type and mutationally activated

JAK2.[7]
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Figure 1: Simplified JAK/STAT Signaling Pathway and Inhibition by XL019 and Fedratinib.

In Vitro Kinase Selectivity and Potency

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The
available in vitro data demonstrates that both XL019 and fedratinib are potent inhibitors of

JAK?2.
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Kinase XLO019 IC50 (nM) Fedratinib IC50 (nM)

>1000 (35-fold selective for
JAK1 134.3[8]

JAK2)[7]
JAK2 2.2[8] 3[9]

>1000 (>300-fold selective for
JAK3 214.2[8]

JAK2)[7]

>1000 (135-fold selective for
TYK2 >134[10]

JAK2)[7]
FLT3 Not Reported 15[7]

Table 1: In Vitro Kinase

Inhibition Profile.

XL019 demonstrated high selectivity for JAK2 over other JAK family members, with over 50-
fold selectivity against JAK1, JAK3, and TYKZ2.[8] Fedratinib also exhibits high selectivity for
JAK2, with significantly less activity against JAK1, JAK3, and TYK2.[7] Notably, fedratinib also
inhibits FMS-like tyrosine kinase 3 (FLT3), another kinase involved in hematopoiesis.[7]

Preclinical In Vivo Data

Preclinical studies with XL019 in mouse xenograft models demonstrated its ability to inhibit
tumor growth.[11] In a HEL92.1.7 erythroleukemia xenograft model, twice-daily oral
administration of XL019 resulted in significant tumor growth inhibition.[11] Specifically, dosing
at 200 mg/kg and 300 mg/kg twice a day for 14 days led to 60% and 70% tumor growth
inhibition, respectively.[8]

For fedratinib, preclinical studies in mouse models of JAK2V617F-driven myeloproliferative
neoplasms showed that it inhibited the phosphorylation of STAT3/5, improved survival, and
ameliorated disease-associated symptoms, including reductions in white blood cell counts,
hematocrit, splenomegaly, and fibrosis.[7]

Clinical Development and Efficacy
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The clinical trajectories of XL019 and fedratinib represent a stark contrast. The development of
XL019 was halted during its initial clinical evaluation, while fedratinib has undergone extensive
clinical testing and is now an approved therapy for myelofibrosis.[2][10]

XL019: A Terminated Phase | Study

A Phase |, open-label, dose-escalation study of XL019 was conducted in patients with primary
myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[10] The
study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy
of XL019.[11]

Phase I Dose-Escalation Protocol

Patient Enroliment
(n=30)

Cohort 1
(e.g., 100 mg)

DLT Evaluation

DLT Observed

Cohort 2 Cohort 3 -
(e.g., 200 mg) (e.g., 300 mg) MTD Determination

Study Termination
(Toxicity)
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Figure 2: Generalized Workflow of a Phase | Dose-Escalation Clinical Trial.

Initial dose cohorts received 100, 200, and 300 mg of XL019 orally on days 1-21 of a 28-day
cycle.[10] While some clinical activity was observed, with three out of 30 patients (10%)
achieving an International Working Group-defined response, the study was ultimately
terminated due to the development of neurotoxicity in all patients.[10][12]

Fedratinib: Clinical Trial Success and Regulatory
Approval

Fedratinib has been evaluated in several key clinical trials, most notably the JAKARTA and
JAKARTAZ studies.

The JAKARTA study was a Phase lll, randomized, placebo-controlled trial in patients with
intermediate-2 or high-risk myelofibrosis who were JAK inhibitor-naive.[13][14] The JAKARTA2
study was a single-arm, open-label Phase Il trial that evaluated fedratinib in patients with
myelofibrosis who were previously treated with ruxolitinib.[15]
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Clinical Trial

Population

Primary
Endpoint

Result

JAKARTA

JAK inhibitor-

96 (400mgQ)

Spleen volume
reduction of
>35% at week 24

47% of patients
on fedratinib 400
mg achieved the
primary endpoint
vs. 1% on
placebo.[13] A
symptom
response rate of
40% was
observed with
fedratinib 400 mg
compared to 9%
with placebo.[13]

JAKARTA2

Ruxolitinib-

experienced MF

97

Spleen volume
reduction of
>35% at the end

of cycle 6

In an updated
intention-to-treat
analysis, the
spleen volume
response rate
was 31%.[15]
The symptom
response rate
(=50% reduction
in total symptom
score) was 27%.
[14]

Table 2: Key
Efficacy Data
from Fedratinib

Clinical Trials.

Based on these positive results, fedratinib received regulatory approval for the treatment of

adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or

post-essential thrombocythemia) myelofibrosis.[2]
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Safety and Tolerability

The safety profiles of XL019 and fedratinib are markedly different and were a deciding factor in
their respective clinical developments.

XLO019: Dose-Limiting Neurotoxicity

The Phase | trial of XL019 was terminated due to the occurrence of central and/or peripheral
neurotoxicity in all enrolled patients.[10] In the initial higher-dose cohorts (100-300 mg daily), all
patients experienced neurotoxicity.[10] Even at lower doses, neurotoxicity was observed,
leading to the cessation of the study.[10] While myelosuppression was minimal, the
neurological adverse events were deemed unacceptable.[10]

XL019 (All Grades, Attributable to
Adverse Event

Therapy)
Neurotoxicity Observed in all patients
Anemia 7%][10]
Thrombocytopenia 3%[10]
Fatigue 30%[10]
Nausea 30%[10]

Table 3: Selected Adverse Events from the
XL019 Phase | Trial.

Fedratinib: A Manageable Safety Profile

The most common adverse events associated with fedratinib are gastrointestinal and
hematological.[13]
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Adverse Event Fedratinib (JAKARTA - 400mg arm)
Anemia (Grade =3) 34%[14]

Thrombocytopenia (Grade =3) 12%][14]

Diarrhea Common[13]

Nausea Common[13]

Vomiting Common[13]

Table 4: Common Adverse Events from the
Fedratinib JAKARTA Trial.

A serious but rare adverse event associated with fedratinib is Wernicke's encephalopathy, a
neurological condition caused by thiamine (vitamin B1) deficiency. As a result, monitoring of
thiamine levels is recommended before and during treatment with fedratinib.[7]

Conclusion: An Indirect Comparison

While a direct head-to-head comparison of XL019 and fedratinib is not possible due to the
early termination of XL019's clinical development, an indirect assessment of their profiles can
be made. Both are potent and selective JAK2 inhibitors. However, the insurmountable
neurotoxicity of XL019 prevented its further development. In contrast, fedratinib has
demonstrated significant clinical efficacy in both treatment-naive and previously treated
myelofibrosis patients, with a safety profile that, while requiring careful management, has been
deemed acceptable for clinical use, leading to its approval as a valuable therapeutic option.
This comparison underscores the critical importance of a favorable safety profile in the
successful development of targeted cancer therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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